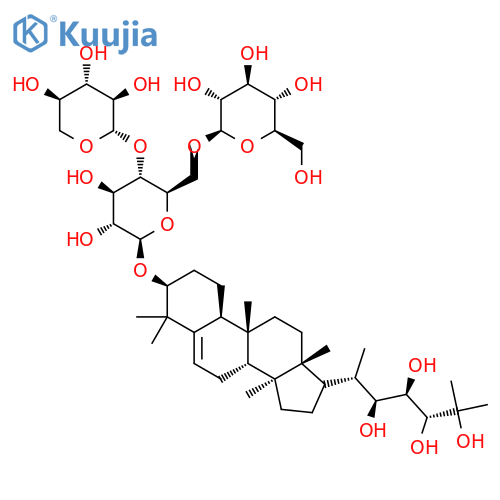Cas no 75799-04-1 (Momordicoside B)

Momordicoside B structure
商品名:Momordicoside B
Momordicoside B 化学的及び物理的性質
名前と識別子
-
- Momordicoside B
- b-D-Glucopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-b-D-glucopyranosyl-(1
- b-D-Glucopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-b-D-glucopyranosyl-(1®
- DTXSID401099993
- (3beta,9beta,10alpha,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-xylopyranosyl-(1-->4)]-beta-D-glucopyranoside
- 75799-04-1
- 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol
- FT-0698937
- 5-Aminomethyl-1,3-benzodioxole
-
- インチ: InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
- InChIKey: MOWDSRSBTXORLO-UHFFFAOYSA-N
- ほほえんだ: CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
計算された属性
- せいみつぶんしりょう: 948.52900
- どういたいしつりょう: 948.529
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 19
- 重原子数: 66
- 回転可能化学結合数: 13
- 複雑さ: 1700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 16
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 318A^2
じっけんとくせい
- PSA: 318.37000
- LogP: -1.44610
Momordicoside B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M568105-10mg |
Momordicoside B |
75799-04-1 | 10mg |
$11957.00 | 2023-05-17 |
Momordicoside B 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
